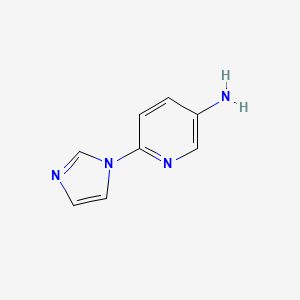

6-(1H-imidazol-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWXRIGFDXKOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438822 |

Source

|

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-51-3 |

Source

|

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(1H-imidazol-1-yl)pyridin-3-amine molecular structure and characterization

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-(1H-imidazol-1-yl)pyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, a robust synthetic pathway, and a multi-technique approach to its structural characterization, grounding our discussion in established scientific principles and field-proven methodologies.

Introduction and Significance

This compound (CAS No: 1195349-58-3) is a bifunctional heterocyclic molecule incorporating both a pyridine and an imidazole ring system.[1] The strategic placement of a primary amine on the pyridine ring and the linkage via the imidazole nitrogen creates a scaffold with diverse potential. This structure serves as a versatile building block in the synthesis of more complex molecules, particularly in the exploration of novel bioactive compounds.[2] Its constituent moieties are prevalent in numerous pharmacologically active agents, making it a valuable synthon for libraries targeting kinases, G-protein coupled receptors, and other biological targets. Understanding its synthesis and definitive characterization is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 6-position with an imidazol-1-yl group. The imidazole ring is attached via one of its nitrogen atoms to the pyridine backbone. This arrangement provides multiple sites for hydrogen bonding and potential coordination with biological targets.

Data Presentation: Key Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and preliminary assessment of drug-like properties.

| Property | Value | Source |

| CAS Number | 1195349-58-3 | Internal Database |

| Molecular Formula | C₈H₈N₄ | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| Monoisotopic Mass | 160.0749 g/mol | [1] |

| Predicted XlogP | 0.3 | [1] |

| InChI Key | UFWXRIGFDXKOQI-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Validated Protocol

While various synthetic routes can be envisioned, a common and reliable method for constructing the C-N bond between the pyridine and imidazole rings is through nucleophilic aromatic substitution (SₙAr). This approach is chosen for its typically high yields and operational simplicity, starting from commercially available precursors.

Experimental Protocol: Synthesis of this compound

Principle: This protocol utilizes the reaction of 6-chloropyridin-3-amine with imidazole in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen activates the 6-position towards nucleophilic attack by the imidazole nitrogen.

Materials:

-

6-chloropyridin-3-amine (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a starting material concentration of approximately 0.5 M.

-

Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water, followed by a brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the protons on both heterocyclic rings.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' (imidazole) | ~8.1 | Singlet (s) | - | 1H |

| H-5 (pyridine) | ~7.8 | Doublet (d) | ~2.5 | 1H |

| H-4' (imidazole) | ~7.5 | Singlet (s) | - | 1H |

| H-4 (pyridine) | ~7.2 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H |

| H-5' (imidazole) | ~7.1 | Singlet (s) | - | 1H |

| H-2 (pyridine) | ~6.8 | Doublet (d) | ~8.5 | 1H |

| -NH₂ (amine) | ~5.5 | Broad Singlet (br s) | - | 2H |

Causality Note: The downfield shift of the imidazole H-2' proton is due to its position between two electronegative nitrogen atoms. The pyridine protons exhibit characteristic coupling patterns (ortho and meta coupling) that confirm their relative positions. The amine protons are typically broad and may exchange with D₂O.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and information about their hybridization and electronic state.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C-6 (pyridine) | ~155 |

| C-3 (pyridine) | ~148 |

| C-5 (pyridine) | ~140 |

| C-2' (imidazole) | ~138 |

| C-4 (pyridine) | ~125 |

| C-4' (imidazole) | ~122 |

| C-5' (imidazole) | ~118 |

| C-2 (pyridine) | ~110 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic FT-IR Absorption Bands

| Vibration Type | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3400–3250 | Medium-Strong | Two distinct bands are expected for a primary amine (asymmetric and symmetric stretches).[3][4] |

| C-H Stretch (aromatic) | 3150–3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine and imidazole rings.[5] |

| C=N & C=C Stretch | 1650–1500 | Strong | Overlapping bands from the stretching vibrations within the aromatic rings. |

| N-H Bend (amine) | 1650–1580 | Medium | Scissoring vibration of the primary amine.[3] |

| C-N Stretch (aromatic amine) | 1335–1250 | Strong | Stretching of the C-N bond connecting the amine to the pyridine ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

-

Expected Result (ESI+): The primary observed ion will be the [M+H]⁺ peak.

-

Calculated m/z for [C₈H₈N₄ + H]⁺: 161.0822

-

Observed m/z: Expected to be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS), confirming the elemental composition.[1]

Integrated Characterization Workflow

A self-validating system for confirming the identity and purity of a synthesized compound involves a logical sequence of analytical techniques. The workflow below illustrates this best-practice approach.

Visualization: Integrated Analytical Workflow

Caption: Integrated workflow for the validation of synthesized material.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The definitive characterization of this molecule is readily achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and FT-IR analysis. The data and protocols presented in this guide provide researchers with a reliable framework for the synthesis, purification, and validation of this valuable chemical entity, ensuring its quality and integrity for downstream applications.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). [6-(1H-imidazol-1-yl)pyridin-3-yl]methanamine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- ChemWhat. (n.d.). [6-(1H-IMIDAZOL-1-YL)PYRIDIN-3-YL]METHYLAMINE CAS#: 914637-08-4.

- Benchchem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

- AnalyzeTest. (2021, January 16). Different type of amines in FT-IR spectroscopy.

- Amerigo Scientific. (n.d.). N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine.

- Attaby, F. A., Abdel Fattah, A. M., & Shaif, L. M. (2009). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, LXVI(543), 414-421.

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

- ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.

- Illgen, K., Nerdinger, S., Behnke, D., & Friedrich, C. (2004). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 6(23), 4281–4283.

- ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl).

- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7.

- ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.

- National Institutes of Health. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.

- Illinois State University. (2015). Infrared Spectroscopy.

- National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.

Sources

The Unseen Scrip: A Technical Guide to the Discovery and Strategic Application of 6-(1H-imidazol-1-yl)pyridin-3-amine in Modern Drug Development

This guide delves into the technical history and synthetic protocols for 6-(1H-imidazol-1-yl)pyridin-3-amine, a molecule that, while not a therapeutic agent in itself, represents a cornerstone intermediate in the architecture of numerous targeted therapies. Its discovery is intrinsically linked to the relentless pursuit of potent and selective kinase inhibitors, where its unique structural features offer a reliable scaffold for building complex and effective drug candidates. This document will illuminate the compound's synthetic evolution, its critical role as a building block, and the underlying chemical principles that make it an invaluable asset for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, particularly in the realm of oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. The efficacy of these drugs is often dictated by their ability to precisely interact with the ATP-binding pocket of a target kinase. The molecular framework of these inhibitors is therefore of paramount importance. This compound has emerged as a pivotal precursor in the synthesis of a number of these sophisticated molecules. Its rigid, planar structure, combined with the strategic placement of a nucleophilic amine and a hydrogen-bond-accepting imidazole ring, provides a versatile platform for constructing compounds with high affinity and selectivity for their biological targets. This guide will provide an in-depth exploration of this unassuming yet critical molecule.

A History Forged in the Crucible of Kinase Inhibitor Research

The history of this compound is not one of a singular, celebrated discovery, but rather a narrative woven into the development of advanced pharmaceutical agents. Its genesis can be traced to the broader exploration of heterocyclic scaffolds in medicinal chemistry. The aminopyridine moiety is a well-established pharmacophore, known for its ability to form key hydrogen bonds within enzyme active sites.[1] The addition of the imidazole ring creates a bicyclic-like structure that enhances rigidity and provides additional points for molecular recognition.

While a precise date for its first synthesis is not prominently documented, its appearance as a key intermediate in patents for potent kinase inhibitors, such as the c-Met inhibitor volitinib, marks its significance.[2] The development of synthetic routes to this compound was driven by the need for an efficient and scalable method to produce the core of these complex drug molecules. Early synthetic strategies likely drew from established methods for the arylation of imidazoles and the functionalization of pyridine rings.

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and industrially scalable approach begins with the readily available starting material, 2-chloro-5-nitropyridine.

General Synthetic Scheme

The overall synthetic transformation can be visualized as a two-step process: nucleophilic aromatic substitution of the chlorine atom with imidazole, followed by the reduction of the nitro group to the desired amine.

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established chemical literature and patents.[3][4]

Step 1: Synthesis of 6-(1H-Imidazol-1-yl)-3-nitropyridine

-

Reaction: Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: The electron-withdrawing nitro group activates the pyridine ring, making the chlorine at the 2-position susceptible to nucleophilic attack by imidazole. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and the intermediate Meisenheimer complex.

Experimental Details:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The product, 6-(1H-imidazol-1-yl)-3-nitropyridine, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction: Nitro Group Reduction

-

Rationale: The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with the choice often depending on scale and cost. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron powder in the presence of an acid, such as ammonium chloride, is a cost-effective option for larger-scale synthesis.[5]

Experimental Details (using Iron/Ammonium Chloride):

-

Suspend 6-(1H-imidazol-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (NH4Cl) (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield this compound as a solid.

Alternative Synthetic Strategies

While the pathway from 2-chloro-5-nitropyridine is common, other routes have been explored. One such alternative involves the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[6][7][8] This method could involve the coupling of 6-bromopyridin-3-amine with imidazole.[1] However, the former method is often preferred for its cost-effectiveness and scalability.

Caption: Alternative Buchwald-Hartwig amination route.

Role in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound lies in its application as a foundational scaffold for potent and selective kinase inhibitors. The primary amine at the 3-position serves as a crucial attachment point for a variety of side chains that can be tailored to interact with specific residues in the kinase active site, thereby conferring selectivity.

Case Study: Volitinib (c-Met Inhibitor)

A prominent example of the utility of this intermediate is in the synthesis of Volitinib, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2] In the synthesis of Volitinib, the amino group of this compound is used to form a larger heterocyclic system, which ultimately binds to the c-Met kinase.

The structure of this compound provides a rigid and planar core that correctly orients the appended functional groups for optimal interaction with the target kinase. The imidazole nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8N4 | PubChem |

| Molecular Weight | 160.18 g/mol | PubChem |

| Appearance | Solid | - |

| Melting Point | Not widely reported | - |

| Solubility | Soluble in polar organic solvents | - |

Characterization Data: While detailed spectroscopic data is often embedded within patents for the final drug products, typical characterization would involve:

-

1H NMR: To confirm the presence and connectivity of all protons.

-

13C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine.

Conclusion: An Essential Component in the Medicinal Chemist's Toolbox

This compound stands as a testament to the fact that the significance of a molecule is not always defined by its own biological activity, but by the potential it unlocks. Its well-defined structure and versatile reactivity have made it an indispensable building block in the synthesis of life-saving medicines. The synthetic routes described herein provide a roadmap for its efficient preparation, enabling the continued exploration of novel kinase inhibitors and other targeted therapies. As drug discovery continues to evolve, the demand for such strategically designed intermediates will undoubtedly grow, solidifying the place of this compound in the annals of medicinal chemistry.

References

-

PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

-

Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][9][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Singh, U. P., & Gahtori, P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4363–4371.

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

- Al-Suwaidan, I. A., et al. (2013).

- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4585.

- Torres-Rodríguez, A., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(18), 4249.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016.

- Saha, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.

- Illgen, K., et al. (2004). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 6(22), 3985–3988.

- Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.

- Cobo, J., et al. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 6), 696–702.

- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1119565.

- Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.

-

Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

-

RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's nomenclature, physicochemical properties, synthesis, and its applications as a pivotal scaffold in medicinal chemistry, supported by detailed protocols and safety guidelines.

Compound Identification and Nomenclature

This compound is a bifunctional molecule featuring a pyridine ring substituted with an imidazole and an amine group. This unique arrangement of aromatic and functional groups imparts favorable properties for its use as a scaffold in the design of bioactive molecules.

CAS Numbers:

Synonyms:

-

6-Imidazol-1-yl-pyridin-3-ylamine[]

-

3-Amino-6-(1H-imidazol-1-yl)pyridine

-

AKOS B034250[]

-

3-Pyridinamine, 6-(1H-imidazol-1-yl)- (9CI)[]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key computed and, where available, experimental properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [][4] |

| Molecular Weight | 160.18 g/mol | [] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC(=NC=C1N)N2C=CN=C2 | [][4] |

| InChI Key | UFWXRIGFDXKOQI-UHFFFAOYSA-N | [][4] |

| Predicted XLogP3 | 0.3 | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% (Commercially available) | [] |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient route involves the reaction of a halo-substituted aminopyridine with imidazole. The following protocol outlines a general procedure based on established synthetic methodologies for similar compounds.[6][7]

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 6-chloropyridin-3-amine and imidazole.

Materials:

-

6-Chloropyridin-3-amine (CAS: 5350-93-6)

-

Imidazole (CAS: 288-32-4)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Copper(I) iodide (CuI) or other suitable catalyst

-

N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and copper(I) iodide (0.1-0.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base is crucial for deprotonating the imidazole, making it a more potent nucleophile to attack the electron-deficient pyridine ring.

-

Catalyst (CuI): Copper(I) catalysts are often employed in Ullmann-type coupling reactions to facilitate the formation of the C-N bond between the pyridine and imidazole rings, lowering the activation energy of the reaction.

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow the reaction to be conducted at elevated temperatures, which is often necessary for nucleophilic aromatic substitutions on halo-pyridines.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to engage in multiple non-covalent interactions with biological targets. The imidazole and pyridine rings can act as hydrogen bond donors and acceptors, and the overall aromatic system can participate in π-stacking interactions. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 6-(imidazolyl)pyridine core can effectively mimic the adenine region of ATP, the natural substrate for kinases, and bind to the ATP-binding site.

For example, derivatives of this scaffold have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in the treatment of acute myeloid leukemia (AML).[8] The imidazole-substituted pyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase, which is a critical determinant of binding affinity.[9]

Signaling Pathway Involvement

The therapeutic effects of kinase inhibitors derived from the this compound scaffold are mediated through the modulation of specific signaling pathways. For instance, by inhibiting FLT3, these compounds can block the downstream signaling cascades that promote the proliferation and survival of leukemic cells.

Sources

- 1. eMolecules this compound | 681004-51-3 | MFCD08668590 | Fisher Scientific [fishersci.com]

- 3. This compound | 681004-51-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Investigation of 6-(1H-imidazol-1-yl)pyridin-3-amine: A Computational Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust, in silico approach to characterize the molecule's physicochemical properties, predict its biological activity, and assess its drug-like potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Introduction: The Rationale for a Theoretical Approach

Heterocyclic compounds containing imidazole and pyridine scaffolds are of significant interest in drug discovery, with many demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The title compound, this compound, combines these two key pharmacophores, making it a compelling candidate for further investigation. Computational chemistry and molecular modeling offer a time- and cost-effective strategy to elucidate the fundamental properties of such novel chemical entities, thereby guiding further experimental work.[3][4] This guide details a multi-step theoretical workflow, from quantum chemical calculations to molecular docking and ADMET prediction, to build a comprehensive profile of this compound.

Molecular Modeling and Quantum Chemical Characterization

The initial step in the theoretical analysis of a novel compound is to determine its most stable three-dimensional conformation and to understand its electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[5][6]

Geometric Optimization and Structural Analysis

A full geometry optimization of this compound would be performed using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, as this method has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7][8] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in similar imidazo[1,2-a]pyridine systems, DFT calculations have shown good agreement with experimental X-ray diffraction data.[9][10]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

-

Computational Method Selection: The calculation is set up in a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT functional B3LYP and the basis set 6-311++G(d,p) are selected.

-

Calculation Execution: The geometry optimization is run to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[11] These orbitals also play a key role in electronic transitions and can be used to predict the molecule's absorption spectrum.[8] Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.

| Descriptor | Formula | Predicted Significance for this compound |

| HOMO Energy | - | Indicates the electron-donating ability. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO. |

| LUMO Energy | - | Indicates the electron-accepting ability. The LUMO is likely to be distributed over the aromatic rings. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap would suggest higher reactivity and potential for biological interactions. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating the ease of electron transfer. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the electronic chemical potential) | A measure of the molecule's ability to accept electrons. |

Table 1: Key quantum chemical descriptors and their predicted relevance.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[12] For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidazole rings, indicating their role as potential hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit positive potential (blue), highlighting them as hydrogen bond donors. This information is invaluable for predicting intermolecular interactions, including those with biological targets.

Molecular Docking and Target Identification

The imidazole and pyridine moieties are present in numerous approved drugs, many of which are kinase inhibitors.[13] This suggests that this compound could potentially target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Selection of a Putative Biological Target

Based on the prevalence of the imidazole-pyridine scaffold in kinase inhibitors, a relevant protein kinase can be selected as a putative target for molecular docking studies.[14] For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology. Several imidazole-based compounds have been reported as EGFR inhibitors.[13]

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1DI8) is obtained from the Protein Data Bank.[15] Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the protein's active site.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site. The docking score provides an estimate of the binding affinity.

Predicted Binding Interactions

A successful docking simulation would reveal the specific interactions between this compound and the EGFR kinase domain. It is anticipated that the pyridine and imidazole nitrogen atoms could form hydrogen bonds with key residues in the hinge region of the kinase. The amine group could also act as a hydrogen bond donor. The aromatic rings are likely to engage in hydrophobic and pi-pi stacking interactions with nonpolar residues in the active site.

Caption: Predicted interactions with a kinase active site.

In Silico ADMET Profiling

A promising biological activity is not sufficient for a compound to become a successful drug; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.[16][17]

Prediction of Physicochemical Properties and Drug-Likeness

Several online tools and software packages can predict key physicochemical properties and assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.[4]

| Property | Predicted Value/Compliance | Importance in Drug Development |

| Molecular Weight | ~160.18 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be low to moderate | Influences solubility and permeability |

| Number of Hydrogen Bond Donors | 1 (from the amine group) | Complies with Lipinski's Rule (≤ 5) |

| Number of Hydrogen Bond Acceptors | 3 (from the pyridine and imidazole nitrogens) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | Predicted to be in an acceptable range | Correlates with oral bioavailability |

Table 2: Predicted physicochemical properties and drug-likeness of this compound.

ADMET Prediction Workflow

A comprehensive in silico ADMET assessment would involve predicting properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive theoretical workflow for the characterization of this compound. By employing quantum chemical calculations, molecular docking, and in silico ADMET prediction, a detailed profile of this molecule can be generated, providing valuable insights for its potential as a drug candidate. The proposed studies would elucidate its structural and electronic properties, identify potential biological targets such as protein kinases, and predict its pharmacokinetic and toxicological profile. The findings from this theoretical investigation would serve as a strong foundation for guiding subsequent experimental validation, including chemical synthesis, in vitro biological assays, and ultimately, preclinical development.

References

-

Quantum mechanics implementation in drug-design workflows: does it really help? - NIH. (n.d.). Retrieved from [Link]

-

Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. (2023, October 12). Retrieved from [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. (n.d.). Retrieved from [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024, October 21). Retrieved from [Link]

-

Two novel imidazole derivatives – Combined experimental and computational study. (2025, August 8). Retrieved from [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.). Retrieved from [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022, October). Retrieved from [Link]

-

Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC - NIH. (n.d.). Retrieved from [Link]

-

Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. (2025, October 14). Retrieved from [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (n.d.). Retrieved from [Link]

-

Molecular Docking Study of Five Aromatic and Heteroaromatic Scaffolds for Assessing the Anticancer Activity by Comparison Against Imatinib - Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed Central. (2021, January 25). Retrieved from [Link]

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

-

1H- benzo[d]imidazole derivates as Cyclin Dependent Kinase-2 Inhibitors - International Journal of Pharmaceutical Sciences Review and Research. (2014, August 31). Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PubMed. (2021, March 18). Retrieved from [Link]

-

NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - ResearchGate. (2025, October 15). Retrieved from [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. (2025, September 29). Retrieved from [Link]

-

Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Request PDF - ResearchGate. (2025, November 30). Retrieved from [Link]

-

Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed. (2025, October 24). Retrieved from [Link]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC - PubMed Central. (2025, March 10). Retrieved from [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Retrieved from [Link]

-

In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist - PubMed. (2003, February 27). Retrieved from [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed. (2025, November 13). Retrieved from [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22). Retrieved from [Link]

-

Ibogaine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(1H-imidazol-1-yl)pyridin-3-amine: A Predictive Guide for Researchers

Introduction

6-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the aminopyridine and imidazole moieties. Accurate structural elucidation and purity assessment are critical for any application. This guide provides a detailed theoretical framework for the spectroscopic characterization of this molecule, intended for researchers and scientists in drug development and related fields.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The expected proton chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing imidazole ring. The spectrum is predicted to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2' | ~8.2 | d | ~2.5 | Doublet due to coupling with H4'. Deshielded by the adjacent ring nitrogen and the imidazole substituent. |

| H4' | ~7.3 | dd | J = 8.5, 2.5 | Doublet of doublets, coupling to H5' and H2'. |

| H5' | ~7.8 | d | ~8.5 | Doublet due to coupling with H4'. |

| NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is solvent and concentration dependent. |

| H2 | ~8.1 | s | - | Singlet, typically the most deshielded imidazole proton. |

| H4 | ~7.5 | t | ~1.5 | Triplet (or narrow singlet) due to coupling with H5. |

| H5 | ~7.1 | t | ~1.5 | Triplet (or narrow singlet) due to coupling with H4. |

Predicted ¹³C NMR Spectrum

The carbon chemical shifts are also influenced by the electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2' | ~148 | Highly deshielded due to adjacent ring nitrogen and imidazole. |

| C3' | ~135 | Attached to the electron-donating amino group. |

| C4' | ~125 | |

| C5' | ~115 | |

| C6' | ~150 | Attached to the electron-withdrawing imidazole ring. |

| C2 | ~138 | Deshielded by two adjacent nitrogen atoms. |

| C4 | ~130 | |

| C5 | ~118 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Perform a D₂O exchange experiment to confirm the NH₂ protons by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyridine and imidazole rings.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | Asymmetric and symmetric N-H stretching | Primary amine (-NH₂) |

| 3150 - 3100 | C-H stretching | Aromatic C-H (pyridine and imidazole) |

| 1650 - 1580 | N-H bending (scissoring) | Primary amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic rings (pyridine and imidazole) |

| 1350 - 1250 | C-N stretching | Aryl-N |

| 900 - 690 | C-H out-of-plane bending | Aromatic C-H |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty accessory (or KBr pellet).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula is C₈H₈N₄. The monoisotopic mass is 160.0749 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be a key identifier.

-

[M+H]⁺: In techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule at m/z 161.0827.[1]

-

Fragmentation: The molecule is relatively stable due to its aromatic nature. However, some fragmentation can be expected.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation:

-

Low Resolution: A quadrupole or ion trap mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source is common for routine analysis.

-

High Resolution (HRMS): A Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for accurate mass determination to confirm the elemental composition.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the structure.

-

Conclusion

This guide provides a predicted spectroscopic profile of this compound. While theoretical, these predictions offer a robust baseline for researchers to interpret experimental data. The combination of NMR for detailed structural connectivity, IR for functional group identification, and MS for molecular weight and formula confirmation provides a comprehensive characterization of the molecule. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectroscopic data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(1H-imidazol-1-yl)pyridin-3-amine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, where solubility and stability form the bedrock of a molecule's developability. This guide is dedicated to a comprehensive examination of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic amine with potential therapeutic applications. The principles and methodologies detailed herein are designed to provide a robust framework for the physicochemical characterization of this and similar molecules, ensuring that subsequent development efforts are built on a solid foundation of empirical data. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the "why" behind the "how," fostering a proactive and scientifically sound approach to early-stage drug development.

Molecular Overview and Physicochemical Predictions

This compound is a small molecule with a molecular formula of C8H8N4 and a monoisotopic mass of 160.0749 g/mol .[1] Its structure, featuring a pyridine ring linked to an imidazole ring and substituted with an amine group, suggests a molecule with a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility and stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 160.07 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| XlogP | 0.3 | Indicates a relatively low lipophilicity, suggesting a preference for aqueous environments.[1] |

| Hydrogen Bond Donors | 1 (amine group) | Potential for hydrogen bonding, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (pyridine and imidazole nitrogens) | Enhances the potential for hydrogen bonding and aqueous solubility. |

| pKa (predicted) | Basic (amine) ~4-5; Basic (imidazole) ~6-7 | The presence of multiple basic centers suggests that solubility will be highly dependent on pH. |

Aqueous and Organic Solubility Assessment: A Phased Approach

A thorough understanding of a compound's solubility in various media is paramount for designing effective in vitro assays, formulating preclinical and clinical dosage forms, and predicting its in vivo absorption. Our investigation into the solubility of this compound will follow a tiered strategy, beginning with fundamental aqueous solubility and progressing to more physiologically relevant media and organic solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic approach to determining the solubility of our target compound.

Caption: Experimental workflow for solubility assessment.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Rationale: The shake-flask method allows the compound to reach equilibrium in a specific solvent over an extended period, providing a true measure of its intrinsic solubility. The choice of buffers (pH 1.2, 4.5, 6.8, and 7.4) simulates the physiological pH range of the gastrointestinal tract, offering critical insights into potential oral absorption.

Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to vials containing each of the following solvents:

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

pH 7.4 Phosphate buffer

-

Deionized water

-

Ethanol

-

Methanol

-

Acetonitrile

-

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Filtration/Centrifugation: Filter the aliquots through a 0.22 µm syringe filter or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate/supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

Stability Profiling: Ensuring Molecular Integrity

Assessing the stability of this compound is crucial for determining its shelf-life, identifying potential degradation pathways, and ensuring that the molecule remains intact and active during storage and administration.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for forced degradation and stability testing.

Step-by-Step Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish a stability-indicating analytical method.

Rationale: By subjecting the molecule to harsh conditions (acid, base, oxidation, light, and heat), we can predict its long-term stability and develop an analytical method that can separate the parent compound from any potential degradants. This is a critical step for quality control and regulatory submissions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC-UV/DAD method. The method should be capable of resolving the parent peak from all degradation product peaks.

-

Calculate the percentage of remaining parent compound at each time point.

-

For significant degradation, use LC-MS to identify the mass of the degradation products to elucidate their structures.

-

Data Interpretation and Reporting

All quantitative data should be meticulously tabulated for clear interpretation and comparison.

Table 2: Example Solubility Data for this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | ~7.0 | 25 | 550 |

| 0.1 M HCl | 1.2 | 25 | >2000 |

| Acetate Buffer | 4.5 | 25 | 1500 |

| Phosphate Buffer | 6.8 | 25 | 600 |

| Phosphate Buffer | 7.4 | 25 | 500 |

| Ethanol | N/A | 25 | 1200 |

Table 3: Example Stability Data Summary (Remaining Parent Compound % after 24h)

| Stress Condition | % Remaining Parent | Major Degradants Observed |

| 0.1 M HCl, 60°C | 92.5% | Degradant 1 (m/z = ...) |

| 0.1 M NaOH, 60°C | 85.1% | Degradant 2 (m/z = ...) |

| 3% H2O2, RT | 78.9% | Degradant 3 (m/z = ...), Degradant 4 (m/z = ...) |

| 60°C | 98.2% | Minor degradation |

| Photolytic | 95.7% | Minor degradation |

Conclusion and Future Directions

The solubility and stability of this compound are fundamental parameters that will dictate its developmental trajectory. The experimental framework provided in this guide offers a comprehensive approach to characterizing these properties. The predicted pH-dependent solubility, a common trait for amine-containing compounds, suggests that formulation strategies may be required to optimize oral absorption. The forced degradation studies will not only establish a stability-indicating method but also provide insights into the molecule's potential liabilities, guiding future lead optimization efforts. A thorough understanding of these physicochemical attributes is not merely an academic exercise but a critical investment in the successful translation of a promising molecule from the laboratory to the clinic.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

Sources

The Emerging Therapeutic Potential of 6-(1H-imidazol-1-yl)pyridin-3-amine Derivatives: A Technical Guide

Abstract

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding and potential applications of its derivatives, with a primary focus on their anticancer properties. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing existing literature on related imidazopyridine structures, this guide also extrapolates potential avenues for future research and development of novel therapeutics based on this promising core.

Introduction: The this compound Scaffold

The fusion of a pyridine ring with an imidazole moiety creates a versatile chemical architecture with significant potential for biological interactions. The this compound core, in particular, combines the hydrogen bonding capabilities of the amino group and the imidazole nitrogens with the aromatic stacking potential of the pyridine ring. This unique combination of features makes it an attractive starting point for the design of targeted therapies. The structural versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Anticancer Activity: A Primary Focus

A growing body of evidence suggests that derivatives of imidazopyridine scaffolds, closely related to this compound, possess potent anticancer activities against a range of human cancer cell lines.[1][2][3][4] These activities are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Targeting Key Cancer Pathways

Two prominent signaling pathways have been identified as key targets for imidazopyridine-based compounds: the PI3K/Akt/mTOR pathway and the Aurora kinase pathway.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[2] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[2][4] For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to be potent PI3Kα inhibitors, leading to the dephosphorylation of Akt, mTOR, and GSK3β, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Given the structural similarities, it is highly probable that derivatives of this compound could also exert their anticancer effects through the inhibition of the PI3K/Akt pathway. The imidazole and pyridine moieties can be hypothesized to interact with the ATP-binding pocket of PI3K, while modifications on the amine group could enhance selectivity and potency.

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][5][6] Their overexpression is commonly observed in various human cancers and is associated with poor prognosis.[6] This makes them attractive targets for the development of novel anticancer agents. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[1][5][7][8] Inhibition of these kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis.[1][6]

The this compound scaffold could serve as a promising template for the design of novel Aurora kinase inhibitors. The imidazole ring can form key hydrogen bonds within the kinase hinge region, while substitutions on the pyridine and amine moieties can be explored to enhance potency and selectivity for specific Aurora kinase isoforms.

Figure 3: A streamlined workflow for anticancer evaluation.

Step-by-Step Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives